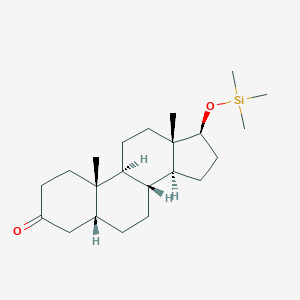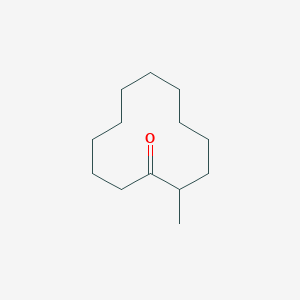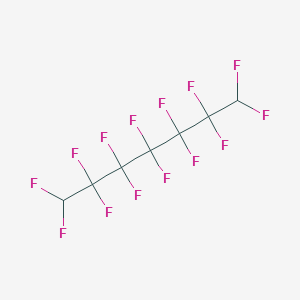
1,1,2,2,3,3,4,4,5,5,6,6,7,7-Tetradecafluoroheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2,3,3,4,4,5,5,6,6,7,7-Tetradecafluoroheptane: is a perfluorinated compound, meaning all hydrogen atoms in the heptane molecule are replaced by fluorine atoms. This compound is known for its high thermal stability, chemical inertness, and unique physical properties, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,2,2,3,3,4,4,5,5,6,6,7,7-Tetradecafluoroheptane can be synthesized through the electrochemical fluorination of heptane. This process involves the following steps:
Electrochemical Fluorination: Heptane is subjected to electrochemical fluorination in anhydrous hydrogen fluoride. The reaction is carried out in an electrolytic cell with nickel anodes and cathodes. The fluorination process replaces hydrogen atoms with fluorine atoms, resulting in the formation of this compound.
Purification: The crude product is purified through distillation to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrochemical fluorination processes. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as fractional distillation and chromatography, ensures the production of high-quality this compound for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2,3,3,4,4,5,5,6,6,7,7-Tetradecafluoroheptane is highly resistant to chemical reactions due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:
Substitution Reactions: Under extreme conditions, such as high temperatures and the presence of strong nucleophiles, this compound can undergo substitution reactions where fluorine atoms are replaced by other atoms or groups.
Reduction Reactions: The compound can be reduced to form partially fluorinated heptanes using strong reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Strong nucleophiles such as sodium amide or potassium tert-butoxide at high temperatures.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution Reactions: Partially fluorinated heptanes with different substituents.
Reduction Reactions: Partially fluorinated heptanes with fewer fluorine atoms.
Scientific Research Applications
1,1,2,2,3,3,4,4,5,5,6,6,7,7-Tetradecafluoroheptane has several scientific research applications due to its unique properties:
Chemistry: Used as a solvent for highly reactive species and in the synthesis of fluorinated compounds.
Biology: Employed in studies involving fluorinated analogs of biological molecules to understand their interactions and functions.
Medicine: Investigated for its potential use in drug delivery systems due to its chemical inertness and biocompatibility.
Industry: Utilized in the production of high-performance lubricants, heat transfer fluids, and coatings due to its thermal stability and low surface energy.
Mechanism of Action
The mechanism of action of 1,1,2,2,3,3,4,4,5,5,6,6,7,7-Tetradecafluoroheptane is primarily based on its physical properties rather than chemical reactivity. Its high thermal stability and chemical inertness make it an excellent candidate for applications requiring resistance to extreme conditions. The compound’s low surface energy and hydrophobic nature allow it to form protective coatings and barriers.
Comparison with Similar Compounds
Similar Compounds
- 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluorohexane
- 1,1,2,2,3,3,4,4,5,5,6,6,7-Tridecafluoroheptane
- 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8-Octadecafluorooctane
Uniqueness
1,1,2,2,3,3,4,4,5,5,6,6,7,7-Tetradecafluoroheptane is unique due to its specific fluorination pattern, which provides a balance between thermal stability and chemical inertness. Compared to other perfluorinated compounds, it offers a distinct combination of properties that make it suitable for specialized applications in various fields.
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7-tetradecafluoroheptane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F14/c8-1(9)3(12,13)5(16,17)7(20,21)6(18,19)4(14,15)2(10)11/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKPYLPQINQEAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610223 |
Source


|
| Record name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7-Tetradecafluoroheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19493-30-2 |
Source


|
| Record name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7-Tetradecafluoroheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
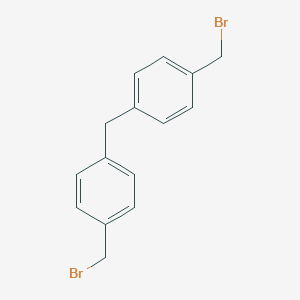
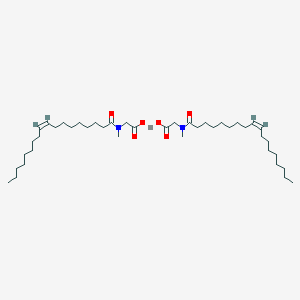
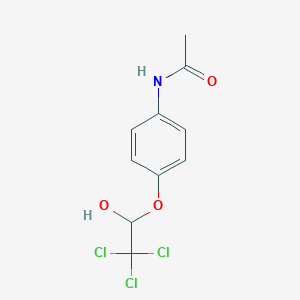

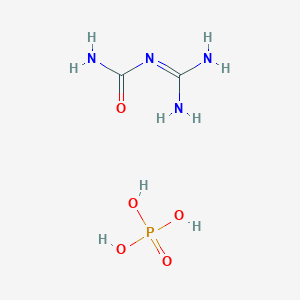

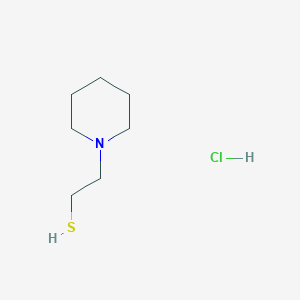
![2-Methylimidazo[1,2-b]pyridazine](/img/structure/B102022.png)
![2-[(4-bromobenzoyl)amino]acetic Acid](/img/structure/B102023.png)
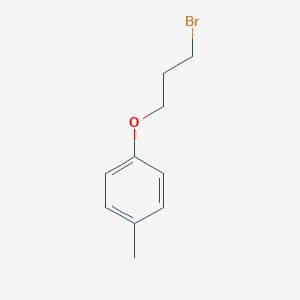
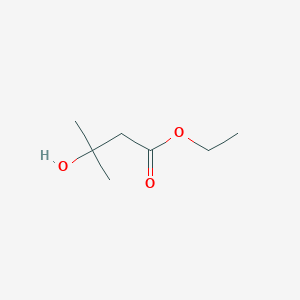
![9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-](/img/structure/B102029.png)
